2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile
Description
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-4,6H2,1H3 |
InChI Key |
OVIXBUQHNFPUEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile
The preparation of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile involves stereoselective synthetic strategies to ensure the (2S) configuration of the pyrrolidine ring is retained. The synthetic routes generally focus on constructing the pyrrolidine ring with the correct stereochemistry and then introducing the acetonitrile functional group.
General Synthetic Strategy
The common synthetic approach involves:
- Starting from (S)-1-methylpyrrolidine or a suitable chiral precursor.
- Functionalizing the 2-position of the pyrrolidine ring with an acetonitrile group.
- Employing stereoselective conditions to maintain or induce the (2S) configuration.
Specific Synthetic Routes and Reaction Conditions
Nucleophilic Substitution on Pyrrolidine Derivatives
One reported method involves the reaction of (S)-1-methylpyrrolidine with haloacetonitrile derivatives under basic conditions. For example, the nucleophilic substitution of (S)-1-methylpyrrolidine on 2-chloroacetonitrile or related halides can yield the target compound. Typical bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction. The reaction temperature is controlled to optimize yield and stereochemical purity, often in the range of ambient to moderate heating (e.g., 40–75°C).
Stereoselective Pyrrolidine Ring Formation
Alternative approaches involve the stereoselective synthesis of the pyrrolidine ring itself, followed by introduction of the acetonitrile group. This can be achieved via:
- Cyclization reactions of chiral amino alcohols or amino nitriles.
- Use of chiral auxiliaries or catalysts to enforce the (2S) stereochemistry.
- Employing organometallic reagents such as methyl lithium or Grignard reagents to install the methyl group on the pyrrolidine ring before nitrile introduction.
Catalytic and Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions have been utilized to attach pyrrolidine moieties onto halogenated aromatic or heterocyclic substrates. Although more common in related compounds, such as 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine, similar catalytic strategies may be adapted for acetonitrile derivatives to improve coupling efficiency and stereochemical control.
Purification and Stereochemical Verification
- Purification: Column chromatography using silica gel with solvent systems such as ethyl acetate/hexane is standard to isolate the pure (2S)-configured product.
- Stereochemical purity: Confirmed by chiral high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak® AD-H).
- Structural characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 1 | (S)-1-methylpyrrolidine + haloacetonitrile | Ambient to 75°C | DMF or THF | Use NaH or K2CO3 as base |
| 2 | Palladium-catalyzed coupling (optional) | 40–75°C | DMF or suitable | Enhances coupling efficiency |
| 3 | Purification | Room temperature | Silica gel column | Elution with ethyl acetate/hexane |
| 4 | Stereochemical analysis | Ambient | Chiral HPLC | Confirms (2S) enantiomeric purity |
Research Findings and Considerations
- The stereochemistry at the 2-position of the pyrrolidine ring is critical for biological activity and must be carefully controlled during synthesis.
- Reaction temperature and base choice significantly influence yield and stereochemical integrity.
- Palladium-catalyzed methods improve coupling yields but require careful optimization to avoid racemization.
- Purification by chromatography is essential to remove side products and ensure enantiomeric purity.
- Analytical techniques such as chiral HPLC, optical rotation, and NMR are indispensable for verifying the compound’s identity and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Adagrasib is structurally distinct due to its chloronaphthyl-pyridopyrimidine core and fluoropropenoyl group, which enhance target binding and metabolic stability .
- Simpler analogs (e.g., pyrazole- or piperidine-containing compounds) lack the stereochemical complexity and extended aromatic systems necessary for high-affinity kinase inhibition .
Key Observations :
- Adagrasib’s synthesis is low-yielding (5.5–33%) due to its complexity but achieves exceptional purity (>96%) via advanced chromatographic methods .
Pharmacological Activity
Key Observations :
- Adagrasib’s fluoropropenoyl group enables covalent binding to KRAS G12C’s cysteine residue, a feature absent in non-pharmaceutical analogs .
- Most analogs lack documented pharmacological activity, highlighting the unique design of Adagrasib for oncological applications .
Physicochemical Properties
Biological Activity
2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
- Molecular Formula : C7H12N2
- Molecular Weight : 124.18 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly through interactions with histamine receptors, which are implicated in several neurological conditions.
Biological Activities
- Neuropharmacological Effects
-
Antimicrobial Activity
- Preliminary research has suggested that derivatives of this compound possess antimicrobial properties, making them potential candidates for treating infections caused by resistant bacteria .
- Anti-inflammatory Properties
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted by researchers at the University of Groningen investigated the neuroprotective effects of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, highlighting its potential utility in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
